molecular formula C12H15N3 B12821574 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine CAS No. 776235-56-4

2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine

Cat. No.: B12821574
CAS No.: 776235-56-4
M. Wt: 201.27 g/mol
InChI Key: FUEFWEDOTVUALD-UHFFFAOYSA-N
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Description

2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine is a histamine derivative featuring an ortho-tolyl (2-methylphenyl) substituent on the imidazole ring. Structurally, it comprises a 1H-imidazole core with a 2-(o-tolyl) group at position 2 and an ethylamine side chain at position 2.

Properties

CAS No.

776235-56-4

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-[2-(2-methylphenyl)-1H-imidazol-5-yl]ethanamine

InChI

InChI=1S/C12H15N3/c1-9-4-2-3-5-11(9)12-14-8-10(15-12)6-7-13/h2-5,8H,6-7,13H2,1H3,(H,14,15)

InChI Key

FUEFWEDOTVUALD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(N2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine typically involves the reaction of o-tolyl imidazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Aromatic Substitutions

Substituted Aryl-Imidazole Derivatives

Compounds with aryl groups at position 2 of the imidazole ring exhibit variations in receptor affinity and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Yield (%) Melting Point (°C) Key Findings
Target Compound 2-(o-Tolyl) C12H15N3 N/A N/A Hypothesized H1/H3 receptor ligand (structural inference)
2-(2-(3-Bromophenyl)-1H-imidazol-4-yl)ethanamine (152) 3-Bromophenyl C16H15BrN5 60 185 NMR δ 7.68 (s, aromatic H); ESI-MS: m/z 360 [M+·]
2-(2-(3-Trifluoromethylphenyl)-1H-imidazol-4-yl)ethanamine (153) 3-CF3-phenyl C17H15F3N5 N/A N/A Higher lipophilicity; potential H3/H4 selectivity
2-(2-(3-Methoxyphenyl)-1H-imidazol-4-yl)ethanamine (132) 3-Methoxyphenyl C17H21N5O 56 182 Trihydrogenoxalate salt; HR-MS: 311.38 (base)
N-(2-(2-Phenyl-1H-imidazol-4-yl)ethyl)-2-(1H-imidazol-4-yl)ethanamine (157) Phenyl C23H25N5O 75 N/A Dual imidazole core; enhanced H1 affinity
Schiff Base Derivatives

Schiff bases of 2-(1H-imidazol-4-yl)ethanamine show varied biological activities (e.g., carbonic anhydrase inhibition):

Compound ID () Substituent Yield (%) Melting Point (°C) Notable Data
H3 4-Methylbenzylidene 72 190–193 1H NMR: δ 7.12 (s, imidazole H)
H4 4-Methoxybenzylidene 78 178–181 Higher yield due to electron-donating OMe group
H9 6-Bromophenol 85 145–147 Lower melting point; bromine enhances electrophilicity

Modifications to the Ethylamine Side Chain

Salt Forms

Salts of imidazole-ethylamine derivatives influence solubility and stability:

Compound Name (Evidence) Salt Form Molecular Formula Application Notes
Histamine diphosphate (14, 21) Diphosphate C5H15N3O8P2 Lab standard; improved stability
2-(1-Trityl-1H-imidazol-4-yl)ethanamine (19) Trityl-protected amine C27H27N3 Used in synthetic intermediates; protects reactive NH groups
Extended Alkyl Chains

Elongation of the ethylamine chain alters receptor binding kinetics:

  • N-(2-(2-(3-Bromophenyl)-1H-imidazol-4-yl)ethyl)-2-(1H-imidazol-4-yl)ethanamine (152) : Incorporates a second ethyl linker, showing dual imidazole motifs.

Thiazole and Heterocyclic Analogues

Substitution of imidazole with thiazole or fused rings modulates bioactivity:

  • [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride (17) : Thiophene substitution enhances π-stacking interactions; molecular formula C8H11Cl2N3S.
  • 2-[[2-[(Dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine (22) : Thiazole core with sulfhydryl groups; CAS 78441-62-0.

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Br, CF3) on the aryl ring increase receptor binding affinity but may reduce solubility .
  • Methoxy groups enhance synthetic yields due to stabilized intermediates .

Biological Activity: Compounds with dual imidazole cores (e.g., 157) show higher H1 receptor agonism compared to monosubstituted analogues . Schiff bases (e.g., H3–H10) exhibit carbonic anhydrase I inhibition, with IC50 values correlating with substituent electronegativity .

Physicochemical Properties :

  • Melting points inversely correlate with bulkier substituents (e.g., H9: 145°C vs. H3: 190°C) .
  • Salt forms (phosphate, oxalate) improve aqueous solubility for in vivo studies .

Biological Activity

2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine is characterized by an imidazole ring, which is known for its role in various biological processes. The presence of the o-tolyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been shown to:

  • Inhibit inflammatory pathways : The compound can modulate the activity of enzymes involved in inflammation, leading to anti-inflammatory effects.
  • Exhibit antimicrobial properties : Research indicates that it may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Activity

Studies have suggested that 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine could be effective in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines highlights its potential as a therapeutic agent.

Anticancer Potential

Preliminary investigations have indicated that this compound might have anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Further studies are necessary to elucidate the specific pathways involved and to evaluate its efficacy in clinical settings.

Comparative Analysis

To understand the uniqueness of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(p-Tolyl)ethylaminep-Tolyl substitutionModerate anti-inflammatory effects
2-(2-Ethoxyethoxy)ethanamineEthoxyethoxy chainLimited antimicrobial activity
2-(4-Chlorophenyl)ethylamineChlorophenyl substitutionAntimicrobial but less potent than o-tolyl derivative

This table illustrates that while similar compounds exist, the unique substitution pattern of 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine may confer distinct biological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that treatment with 2-(2-(o-Tolyl)-1H-imidazol-4-yl)ethanamine significantly reduced levels of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS).
  • Anticancer Activity : A study reported that this compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations.
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

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